(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid is a compound commonly used in peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for the amino function in peptide synthesis. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide . This compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under mildly basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound is used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC), used in peptide coupling reactions.
Base: Mild bases like triethylamine (TEA) are used to neutralize the reaction mixture.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order.
Scientific Research Applications
(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The primary mechanism of action of (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino function. Upon completion of the desired reactions, the Fmoc group is removed under mildly basic conditions, revealing the free amino group for further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Amino Acids: Another class of protecting groups used in peptide synthesis.
Cbz (Carbobenzyloxy) Amino Acids: Used for similar purposes but require different deprotection conditions.
Uniqueness
(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid is unique due to its stability and ease of removal under mildly basic conditions. This makes it particularly suitable for automated peptide synthesis, where the conditions need to be carefully controlled to avoid side reactions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(2)8-7-13-21(22(25)26)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFOJZGWYJDLQJ-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.